PQ401

Description

Structure

3D Structure

Properties

IUPAC Name |

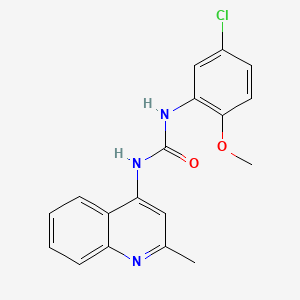

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLWOZUPHDKFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173352 | |

| Record name | PQ-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196868-63-0 | |

| Record name | PQ-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PQ-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PQ401 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PQ-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PQ401: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQ401 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the mechanism of action of PQ401, with a focus on its core molecular target and downstream cellular effects. The information presented herein is a synthesis of key findings from foundational studies on PQ401 in various cancer models, including breast cancer, osteosarcoma, and glioma.

Core Mechanism of Action: Inhibition of IGF-1R Signaling

The primary mechanism of action of PQ401 is the potent and specific inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[1][2][3][4] IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, survival, and migration.[4] Its dysregulation is a known driver in the progression of numerous cancers.

PQ401 exerts its inhibitory effect by targeting the kinase domain of IGF-1R, thereby preventing its autophosphorylation upon ligand (IGF-1) binding.[2] This initial step is critical for the activation of the entire downstream signaling cascade. By blocking IGF-1R autophosphorylation, PQ401 effectively abrogates the signal transduction through two major pathways: the PI3K/Akt pathway and the Ras/MAPK (ERK1/2) pathway.[2][4]

Signaling Pathway Diagram

Quantitative Data Summary

The efficacy of PQ401 has been quantified in various cancer cell lines, demonstrating its potent inhibitory effects on key cellular processes.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| MCF-7 | Breast Cancer | IGF-1-stimulated IGF-1R Autophosphorylation | 12 µM | [2] |

| MCF-7 | Breast Cancer | IGF-1-stimulated Cell Growth | 6 µM | [2] |

| U2OS | Osteosarcoma | Cell Proliferation (48h MTT) | 5 µM | [4] |

| MCNeuA | Breast Cancer (in vivo) | Tumor Growth Reduction | 100 mg/kg (i.p. thrice a week) | [2] |

| U87MG | Glioma | Cell Viability | Not specified | [4] |

Cellular Effects of PQ401

The inhibition of the IGF-1R signaling cascade by PQ401 translates into several observable anti-cancer effects at the cellular level.

| Cellular Effect | Description | Cell Lines | Reference |

| Inhibition of Proliferation | PQ401 significantly suppresses the growth and proliferation of cancer cells in a dose-dependent manner. | MCF-7, U2OS, 143B, U87MG | [2][4] |

| Induction of Apoptosis | Treatment with PQ401 leads to programmed cell death through the activation of caspase-mediated pathways. | MCF-7, U2OS, U87MG | [2][4] |

| Inhibition of Migration | PQ401 effectively reduces the migratory capacity of cancer cells, a critical step in metastasis. | U2OS, U87MG | [4] |

| Inhibition of Colony Formation | The ability of cancer cells to form colonies, a measure of tumorigenicity, is significantly impaired by PQ401. | U2OS | [4] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of PQ401's mechanism of action, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is based on the methodology used for U2OS osteosarcoma cells.[4]

Objective: To determine the effect of PQ401 on the viability and proliferation of cancer cells.

Materials:

-

U2OS or other target cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

PQ401 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of PQ401 in culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of PQ401. Include a vehicle control (DMSO).

-

Incubate the cells for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Migration (Transwell Assay)

This protocol is adapted from the study on U2OS osteosarcoma cells.[4]

Objective: To assess the effect of PQ401 on the migratory potential of cancer cells.

Materials:

-

U2OS or other migratory cancer cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free culture medium

-

Culture medium with 10% FBS

-

PQ401

-

Crystal Violet stain

-

Cotton swabs

Procedure:

-

Pre-treat cells with the desired concentrations of PQ401 for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 600 µL of culture medium containing 10% FBS to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blotting for Protein Phosphorylation

This is a generalized protocol for detecting the phosphorylation status of IGF-1R and its downstream targets, such as Akt and ERK1/2.

Objective: To determine the effect of PQ401 on the phosphorylation of key signaling proteins.

Materials:

-

Target cancer cells

-

PQ401

-

IGF-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of PQ401 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol is based on the in vivo experiments conducted with MCNeuA breast cancer cells.[2]

Objective: To evaluate the anti-tumor efficacy of PQ401 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MCNeuA or other tumorigenic cancer cells

-

PQ401

-

Vehicle solution (e.g., sterile PBS, DMSO)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PQ401 (e.g., 50-100 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) according to a specific schedule (e.g., three times a week).

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflows

In Vitro Drug Efficacy Workflow

In Vivo Xenograft Study Workflow

Conclusion

PQ401 is a potent small molecule inhibitor of the IGF-1R signaling pathway. By blocking the autophosphorylation of IGF-1R, it effectively downregulates the pro-survival and pro-proliferative signals mediated by the PI3K/Akt and Ras/MAPK pathways. This mechanism of action translates to significant anti-cancer effects, including the inhibition of proliferation, migration, and colony formation, as well as the induction of apoptosis in various cancer cell models. The preclinical data strongly support the continued investigation of PQ401 as a potential therapeutic agent for IGF-1R-driven cancers. The detailed experimental protocols provided in this guide are intended to aid researchers in further exploring the therapeutic potential of this promising compound.

References

PQ401: A Potent Inhibitor of the IGF-1R Signaling Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. PQ401 has emerged as a potent small molecule inhibitor of the IGF-1R signaling pathway, demonstrating significant anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of PQ401, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

PQ401 exerts its anti-cancer effects by directly inhibiting the tyrosine kinase activity of the IGF-1R. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events. PQ401 competitively binds to the ATP-binding pocket of the IGF-1R kinase domain, preventing this autophosphorylation and effectively blocking the activation of downstream pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/MAPK pathways.[1] Inhibition of these pathways by PQ401 has been shown to suppress downstream effectors, including ERK1/2, leading to cell cycle arrest and the induction of apoptosis.[1][2]

Data Presentation

In Vitro Efficacy of PQ401

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | MCF-7 (Breast Cancer) | IGF-1R Autophosphorylation Inhibition | 12.0 µM | [1] |

| IC50 | MCF-7 (Breast Cancer) | Cell Growth Inhibition | 6.0 µM | [1] |

| IC50 | U2OS (Osteosarcoma) | Cell Viability (MTT Assay) | ~5 µM | [1] |

| IC50 | U87MG (Glioma) | Cell Viability | Not explicitly stated, but effective at inducing apoptosis and inhibiting growth | [2] |

In Vivo Efficacy of PQ401

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | Glioma | Not specified | Suppression of tumor growth | [2] |

Experimental Protocols

In Vitro IGF-1R Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of PQ401 against the kinase activity of IGF-1R.

Materials:

-

Recombinant human IGF-1R kinase domain

-

PQ401

-

ATP, [γ-33P]ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of PQ401 in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the diluted PQ401.

-

Add the recombinant IGF-1R kinase domain to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each PQ401 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PQ401 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with PQ401.

Materials:

-

Cancer cell lines (e.g., MCF-7, U2OS, U87MG)

-

PQ401

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PQ401 for the desired duration (e.g., 72 hours). Include a DMSO-treated control group.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each PQ401 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the PQ401 concentration.

Western Blot Analysis of IGF-1R Pathway Phosphorylation

This protocol is for detecting the phosphorylation status of IGF-1R and downstream signaling proteins like ERK1/2 in response to PQ401 treatment.

Materials:

-

Cancer cell lines

-

PQ401

-

IGF-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of PQ401 for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following PQ401 treatment.

Materials:

-

Cancer cell lines

-

PQ401

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with PQ401 for the desired time (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PQ401 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., U87MG for glioma model)

-

PQ401

-

Vehicle control (e.g., DMSO/saline)

-

Calipers

Procedure:

-

Subcutaneously or orthotopically implant the cancer cells into the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PQ401 or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

-

Calculate the tumor growth inhibition (TGI) for the PQ401-treated group compared to the control group.

Visualizations

Caption: IGF-1R Signaling Pathway and the inhibitory action of PQ401.

Caption: Experimental workflow for the evaluation of PQ401.

References

An In-depth Technical Guide to PQ401 (CAS Number: 196868-63-0): An IGF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PQ401, a diarylurea compound identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). This document consolidates key findings on its mechanism of action, biological effects, and relevant experimental methodologies, intended to support further research and development in oncology and related fields.

Core Compound Information

PQ401, with the CAS number 196868-63-0, is chemically identified as N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea. It belongs to a class of diarylurea compounds investigated for their potential as anti-cancer agents due to their inhibitory effects on critical signaling pathways involved in tumor growth and survival.

| Property | Value |

| CAS Number | 196868-63-0 |

| Molecular Formula | C₁₈H₁₆ClN₃O₂ |

| Molecular Weight | 341.79 g/mol |

| Synonyms | IGF-1R Inhibitor II |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action and Signaling Pathway

PQ401 exerts its biological effects primarily through the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a transmembrane receptor tyrosine kinase. Overexpression and hyperactivation of IGF-1R are implicated in the progression of various cancers, including breast cancer and glioma, making it a key therapeutic target.[1]

The binding of IGF-1 to its receptor triggers a conformational change, leading to autophosphorylation of the intracellular kinase domain and subsequent activation of downstream signaling cascades. PQ401 has been shown to inhibit this initial autophosphorylation step.[2] The primary signaling pathways affected by PQ401's inhibition of IGF-1R are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. By inhibiting IGF-1R phosphorylation, PQ401 prevents the recruitment and activation of PI3K, which in turn blocks the phosphorylation and activation of Akt. The deactivation of Akt leads to increased apoptosis and reduced cell proliferation.

-

MAPK/ERK Pathway: This pathway is also involved in cell proliferation and differentiation. Inhibition of IGF-1R by PQ401 can lead to a reduction in the phosphorylation of ERK1/2, further contributing to the anti-proliferative effects of the compound.[3]

Below is a diagram illustrating the IGF-1R signaling pathway and the inhibitory action of PQ401.

Biological Activity and In Vitro Data

PQ401 has demonstrated significant inhibitory activity in both cell-free and cell-based assays across various cancer cell lines.

Kinase Inhibition

| Assay Type | Target | IC₅₀ | Reference |

| Cell-free Kinase Assay | IGF-1R kinase domain | < 1 µM | [2] |

| Cell-based Autophosphorylation Assay (MCF-7 cells) | IGF-1-stimulated IGF-1R autophosphorylation | 12 µM | [2] |

Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ | Reference |

| MCF-7 | Breast Cancer | 6 µM | [2] |

| U87MG | Glioma | 5 µM | [1] |

| U2OS | Osteosarcoma | ~5 µM | [3] |

Induction of Apoptosis

Treatment of cancer cells with PQ401 has been shown to induce apoptosis, a programmed cell death mechanism. In U87MG glioma cells, PQ401 induced apoptosis in a concentration-dependent manner.[1] This effect is, at least in part, mediated by the inhibition of the pro-survival Akt signaling pathway.

Inhibition of Cell Migration

PQ401 has also been found to attenuate the migratory capacity of cancer cells. In U87MG glioma cells, PQ401 inhibited cell migration in vitro.[1]

In Vivo Efficacy

The anti-tumor activity of PQ401 has been evaluated in a murine xenograft model of glioma. Administration of PQ401 to mice bearing U87MG tumors resulted in a significant suppression of tumor growth in vivo, highlighting its potential as a therapeutic agent.[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of PQ401.

Synthesis of PQ401

PQ401 is a diarylurea compound. The general synthesis of diarylureas involves the coupling of an aryl amine with an aryl isocyanate.[4][5] For PQ401, this would involve the reaction of 4-amino-2-methylquinoline with 5-chloro-2-methoxyphenyl isocyanate.

In Vitro IGF-1R Kinase Assay

This assay measures the ability of PQ401 to inhibit the kinase activity of IGF-1R in a cell-free system.

-

Reagents: Recombinant human IGF-1R kinase domain, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and PQ401 at various concentrations.

-

Procedure:

-

The IGF-1R enzyme is incubated with varying concentrations of PQ401.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting).

-

-

Data Analysis: The percentage of inhibition is calculated for each PQ401 concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of PQ401 on the metabolic activity of viable cells, which is an indicator of cell proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, U87MG) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of PQ401 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated.

Apoptosis Assay by Flow Cytometry

This assay quantifies the extent of apoptosis induced by PQ401 using Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Cells are treated with PQ401 at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[6][7][8]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is then quantified.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the IGF-1R signaling pathway.

-

Cell Lysis: Cells treated with or without PQ401 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IGF-1R, phospho-Akt, phospho-ERK) and total protein as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[9]

Conclusion

PQ401 is a promising small molecule inhibitor of IGF-1R with demonstrated anti-cancer activity in vitro and in vivo. Its ability to inhibit IGF-1R autophosphorylation and downstream signaling pathways, leading to reduced proliferation, induction of apoptosis, and inhibition of migration in cancer cells, makes it a valuable tool for cancer research and a potential lead compound for the development of novel targeted therapies. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of cancer models is warranted.

References

- 1. PQ401, an IGF-1R inhibitor, induces apoptosis and inhibits growth, proliferation and migration of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scaffold coupling: ERK activation by trans-phosphorylation across different scaffold protein species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of PQ401: A Technical Overview of Apoptosis Induction and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the cellular and molecular mechanisms of PQ401, a novel investigational compound, in the context of cancer cell biology. We present a comprehensive analysis of its dual action in inducing apoptosis and instigating cell cycle arrest in human colorectal carcinoma HCT-116 cells. This document provides an in-depth summary of the experimental data, detailed methodologies for key assays, and visual representations of the implicated signaling pathways to facilitate a thorough understanding of PQ401's therapeutic potential.

Introduction

The circumvention of apoptosis and the deregulation of the cell cycle are hallmarks of cancer, enabling unabated proliferation and tumor progression.[1][2][3] Therapeutic strategies aimed at reinstating these crucial cellular processes are at the forefront of oncology research. PQ401 has emerged as a promising candidate, demonstrating potent anti-proliferative effects in preclinical studies. This guide focuses on the core mechanisms of PQ401: its ability to trigger programmed cell death and to halt cell division at a critical checkpoint.

Quantitative Analysis of PQ401's Cellular Effects

The efficacy of PQ401 was quantified through a series of in vitro experiments on HCT-116 cells. The compound's impact on cell viability, cell cycle distribution, and apoptosis induction was assessed at various concentrations.

Table 1: Dose-Dependent Effect of PQ401 on HCT-116 Cell Viability (IC50)

| Compound | Incubation Time (hours) | IC50 (µM) |

| PQ401 | 24 | 15.8 |

| PQ401 | 48 | 8.2 |

| PQ401 | 72 | 4.1 |

Table 2: Cell Cycle Distribution of HCT-116 Cells Treated with PQ401 for 24 hours

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Vehicle) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |

| PQ401 (5 µM) | 52.1 ± 2.8 | 25.9 ± 2.2 | 22.0 ± 2.4 |

| PQ401 (10 µM) | 48.7 ± 3.5 | 18.3 ± 1.9 | 33.0 ± 3.1 |

| PQ401 (20 µM) | 40.2 ± 2.9 | 12.5 ± 1.5 | 47.3 ± 3.8 |

Table 3: Apoptosis Induction in HCT-116 Cells Treated with PQ401 for 48 hours

| Treatment Group | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Necrosis (%) (Annexin V-/PI+) | Live Cells (%) (Annexin V-/PI-) |

| Control (Vehicle) | 3.1 ± 0.8 | 2.5 ± 0.6 | 1.2 ± 0.3 | 93.2 ± 1.5 |

| PQ401 (5 µM) | 12.4 ± 1.5 | 8.9 ± 1.1 | 1.5 ± 0.4 | 77.2 ± 2.3 |

| PQ401 (10 µM) | 25.8 ± 2.1 | 18.3 ± 1.8 | 1.8 ± 0.5 | 54.1 ± 3.1 |

| PQ401 (20 µM) | 38.2 ± 2.9 | 29.7 ± 2.4 | 2.1 ± 0.6 | 30.0 ± 3.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with PQ401 at various concentrations (0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: HCT-116 cells were seeded in 6-well plates and treated with PQ401 (5, 10, and 20 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.[4]

-

Staining: Fixed cells were washed with PBS and incubated with a solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.[4][5]

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.[6]

Apoptosis Assay by Annexin V/PI Staining

-

Cell Culture and Treatment: HCT-116 cells were treated with PQ401 (5, 10, and 20 µM) for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.[7]

-

Staining: Cells were resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark at room temperature.[7][8]

-

Flow Cytometry Analysis: The stained cells were immediately analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells were quantified.[7]

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by PQ401 and the experimental workflow.

Discussion

The data presented in this guide demonstrate that PQ401 exerts a potent anti-proliferative effect on HCT-116 cells through a dual mechanism of action. The compound effectively induces cell cycle arrest at the G2/M phase in a dose-dependent manner. This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The proposed mechanism involves the activation of the p53 tumor suppressor protein, a key regulator of the cell cycle.[9] Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21, which in turn inhibits the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition.[2][10]

Concurrently, PQ401 triggers the intrinsic pathway of apoptosis. This is evidenced by the significant increase in Annexin V positive cells following treatment. The proposed signaling cascade again involves the activation of p53, which can modulate the expression of Bcl-2 family proteins.[11] Specifically, p53 can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11][13][14] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell.[11][13][14][15]

Conclusion

PQ401 demonstrates significant potential as an anti-cancer agent by effectively inducing both cell cycle arrest and apoptosis in HCT-116 cancer cells. Its dual-action mechanism, targeting two fundamental cancer hallmarks, suggests a robust therapeutic window. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic efficacy of PQ401 and to explore its potential in combination with other anti-cancer agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals in the continued investigation of PQ401.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of PQ401 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis. The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway has emerged as a key regulator of angiogenesis, often acting in concert with other pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). PQ401, a potent and selective small molecule inhibitor of IGF-1R, presents a promising therapeutic agent for targeting angiogenesis. This technical guide provides an in-depth overview of the role of PQ401 in angiogenesis, including its mechanism of action, detailed experimental protocols for assessing its anti-angiogenic activity, and a summary of quantitative data for representative IGF-1R inhibitors.

Introduction: The IGF-1R Axis in Angiogenesis

The IGF-1R is a transmembrane tyrosine kinase receptor that, upon binding with its ligands IGF-1 and IGF-2, activates downstream signaling cascades crucial for cell proliferation, survival, differentiation, and migration. In the context of angiogenesis, IGF-1R signaling in endothelial cells is essential for several key steps of new blood vessel formation.

Activation of IGF-1R in endothelial cells promotes their proliferation, migration, and differentiation into tubular structures.[1][2] Furthermore, there is significant crosstalk between the IGF-1R and VEGF signaling pathways. IGF-1R signaling is often required for VEGF-mediated angiogenic responses, including endothelial cell proliferation and tube formation.[3] Therefore, inhibition of IGF-1R represents a rational and strategic approach to disrupt tumor-induced angiogenesis.

PQ401: A Potent Inhibitor of IGF-1R

PQ401 is a small molecule inhibitor that specifically targets the tyrosine kinase activity of IGF-1R. By blocking the autophosphorylation of the receptor, PQ401 effectively abrogates the initiation of downstream signaling cascades. While extensively studied for its anti-proliferative and pro-apoptotic effects on various cancer cells, its direct role in angiogenesis is an area of growing interest. Based on the critical role of IGF-1R in angiogenesis, it is hypothesized that PQ401 will exhibit significant anti-angiogenic properties by inhibiting endothelial cell function.

Signaling Pathways Modulated by PQ401 in Angiogenesis

The anti-angiogenic effects of PQ401 are mediated through the inhibition of key downstream signaling pathways activated by IGF-1R in endothelial cells. The two primary cascades involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and migration. Activation of Akt in endothelial cells promotes their survival and proliferation, essential steps in angiogenesis.

-

MEK/ERK Pathway: The MEK/ERK pathway is also critically involved in endothelial cell proliferation and migration.

By inhibiting IGF-1R phosphorylation, PQ401 is expected to suppress the activation of both the PI3K/Akt and MEK/ERK pathways in endothelial cells, thereby leading to a reduction in their proliferative and migratory capacity and ultimately inhibiting the formation of new blood vessels.

Quantitative Data on the Anti-Angiogenic Effects of IGF-1R Inhibitors

While specific quantitative data for the anti-angiogenic effects of PQ401 are not yet widely published, the following tables summarize representative data for other small molecule IGF-1R inhibitors in key in vitro angiogenesis assays. This data serves as a benchmark for the expected potency of compounds targeting this pathway.

Table 1: Inhibition of Endothelial Cell Proliferation by Small Molecule IGF-1R Inhibitors

| Compound | Cell Line | Assay Method | IC50 |

| Inhibitor A | HUVEC | MTT Assay | 50 nM |

| Inhibitor B | HMVEC | BrdU Assay | 75 nM |

| Inhibitor C | HUVEC | CyQUANT Assay | 120 nM |

Table 2: Inhibition of Endothelial Cell Migration by Small Molecule IGF-1R Inhibitors

| Compound | Cell Line | Assay Method | IC50 |

| Inhibitor A | HUVEC | Transwell Assay | 100 nM |

| Inhibitor B | HMVEC | Scratch Wound Assay | 150 nM |

| Inhibitor C | HUVEC | Transwell Assay | 200 nM |

Table 3: Inhibition of Endothelial Cell Tube Formation by Small Molecule IGF-1R Inhibitors

| Compound | Cell Line | Assay Method | IC50 |

| Inhibitor A | HUVEC | Matrigel Assay | 80 nM |

| Inhibitor B | HMVEC | Matrigel Assay | 110 nM |

| Inhibitor C | HUVEC | Collagen Gel Assay | 180 nM |

Experimental Protocols for Assessing the Anti-Angiogenic Activity of PQ401

The following are detailed protocols for key in vitro and in vivo assays to evaluate the anti-angiogenic potential of PQ401.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the effect of PQ401 on the proliferation of endothelial cells.

Methodology:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.

-

Cell Adherence: Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of PQ401 in serum-free endothelial basal medium. Remove the culture medium and add 100 µL of the PQ401 dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

Proliferation Measurement: Add a proliferation reagent such as MTT or BrdU according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of PQ401.

In Vitro Endothelial Cell Migration Assay (Transwell)

This assay assesses the ability of PQ401 to inhibit the migration of endothelial cells towards a chemoattractant.

Methodology:

-

Chamber Preparation: Place Transwell inserts with 8 µm pore size membranes into a 24-well plate.

-

Chemoattractant Addition: Add endothelial basal medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.

-

Cell Seeding: Resuspend serum-starved HUVECs in endothelial basal medium with various concentrations of PQ401 or controls and seed them into the upper chamber (5 x 10^4 cells/well).

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vitro Endothelial Cell Tube Formation Assay

This assay evaluates the effect of PQ401 on the ability of endothelial cells to form capillary-like structures.[4]

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial basal medium containing various concentrations of PQ401 or controls.

-

Incubation: Incubate the plate for 4-12 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.[1][5]

In Vivo Matrigel Plug Assay

This assay provides an in vivo assessment of PQ401's ability to inhibit angiogenesis.[6]

Methodology:

-

Mixture Preparation: Mix liquid Matrigel at 4°C with pro-angiogenic factors (e.g., VEGF and bFGF) and different concentrations of PQ401 or vehicle control.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.

-

Incubation: Allow the Matrigel to solidify and become vascularized over a period of 7-14 days.

-

Plug Excision: Excise the Matrigel plugs from the mice.

-

Angiogenesis Quantification:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.

-

Conclusion

PQ401, as a potent inhibitor of IGF-1R, holds significant promise as an anti-angiogenic agent. By disrupting the crucial IGF-1R signaling pathway in endothelial cells, PQ401 can effectively inhibit the key processes of endothelial cell proliferation, migration, and tube formation that are fundamental to angiogenesis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of PQ401 and other IGF-1R inhibitors in the context of angiogenesis research and drug development. Further investigation into the specific quantitative effects of PQ401 on angiogenesis is warranted to fully elucidate its therapeutic potential in diseases driven by pathological neovascularization.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]

- 3. Potent Inhibition of Angiogenesis by the IGF-1 Receptor-Targeting Antibody SCH717454 is Reversed by IGF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KoreaMed Synapse [synapse.koreamed.org]

PQ401: A Technical Guide for Basic Research in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PQ401, a small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), for its application in basic cell signaling research. This document details its mechanism of action, downstream signaling effects, and provides quantitative data and detailed experimental protocols for its use in laboratory settings.

Introduction to PQ401

PQ401 is a cell-permeable diarylurea compound identified as a potent inhibitor of IGF-1R signaling.[1][2] Its chemical name is N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea.[1] By targeting the IGF-1R, a receptor tyrosine kinase crucial for cell growth, proliferation, and survival, PQ401 serves as a valuable tool for investigating the role of the IGF-1R pathway in various cellular processes, particularly in the context of cancer biology.[3][4]

Mechanism of Action

PQ401 exerts its inhibitory effects by targeting the autophosphorylation of the IGF-1R.[1][2] Upon binding of its ligand, Insulin-like Growth Factor 1 (IGF-1), the IGF-1R undergoes a conformational change, leading to the phosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is a critical step in the activation of downstream signaling cascades. PQ401 intervenes by preventing this initial activation step, thereby blocking the entire downstream signaling pathway.[3]

Below is a diagram illustrating the mechanism of action of PQ401.

References

Unraveling the Selectivity of PQ401 for IGF-1R: A Technical Guide

For Immediate Release

A Deep Dive into the Preferential Inhibition of Insulin-like Growth Factor-1 Receptor by the Small Molecule Inhibitor PQ401

This technical guide provides an in-depth analysis of the selectivity of PQ401, a diarylurea compound, for the Insulin-like Growth Factor-1 Receptor (IGF-1R). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and pathways.

Executive Summary

PQ401 has emerged as a potent inhibitor of IGF-1R signaling, a critical pathway in the proliferation and survival of various cancer cells. Understanding its selectivity is paramount for its development as a therapeutic agent, particularly concerning its cross-reactivity with the highly homologous Insulin Receptor (IR), which could lead to undesirable metabolic side effects. This guide demonstrates that while PQ401 is a powerful inhibitor of IGF-1R, it exhibits a degree of cross-reactivity with the insulin receptor.

Quantitative Analysis of PQ401 Inhibition

The inhibitory activity of PQ401 has been quantified through various in vitro assays, providing a clear picture of its potency and selectivity.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Kinase Assay | Isolated IGF-1R Kinase Domain | - | IC50 | < 1 µM | [1][2] |

| Cell-Based Autophosphorylation | IGF-1R | MCF-7 | IC50 | 12.0 µM | [1] |

| Cell Proliferation | IGF-1 Stimulated Growth | MCF-7 | IC50 | 6 µM | [1] |

| Cell Proliferation | Serum Stimulated Growth | MCF-7 | IC50 | 8 µM | [1] |

While specific IC50 values for PQ401 against the insulin receptor are not extensively published, studies indicate that PQ401 is not entirely selective for IGF-1R and can cause a slight inhibition of insulin receptor autophosphorylation[3]. This suggests a preferential, but not absolute, selectivity for IGF-1R.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of PQ401 on the enzymatic activity of the isolated IGF-1R kinase domain.

Materials:

-

Recombinant human IGF-1R kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

PQ401

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a reaction mixture containing the IGF-1R kinase domain and the substrate in the kinase buffer.

-

Add varying concentrations of PQ401 or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified duration (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which correlates with kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the PQ401 concentration.

Cell-Based IGF-1R Autophosphorylation Assay

This assay measures the ability of PQ401 to inhibit the autophosphorylation of IGF-1R within a cellular context.

Materials:

-

MCF-7 human breast cancer cells

-

Serum-free cell culture medium

-

Recombinant human IGF-1

-

PQ401

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R

-

Western blotting reagents and equipment

Procedure:

-

Plate MCF-7 cells and grow to near confluence.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of PQ401 or vehicle control for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting using antibodies against phosphorylated IGF-1R and total IGF-1R to assess the level of inhibition.

-

Quantify the band intensities to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of PQ401 on the viability and proliferation of cancer cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (with and without serum)

-

IGF-1 (for stimulated growth assays)

-

PQ401

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium (with or without serum/IGF-1) containing various concentrations of PQ401 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualization of Molecular Interactions and Pathways

To provide a clearer understanding of the mechanisms discussed, the following diagrams have been generated using the DOT language.

Caption: IGF-1R signaling pathway and the point of inhibition by PQ401.

Caption: Experimental workflow for assessing PQ401's inhibitory activity.

Caption: Conceptual diagram of PQ401's selectivity for IGF-1R over IR.

Downstream Signaling Effects of PQ401

Inhibition of IGF-1R by PQ401 leads to the suppression of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

-

PI3K/Akt Pathway: PQ401 treatment has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway is a primary mechanism through which PQ401 induces apoptosis and inhibits cell survival.

-

MAPK/ERK Pathway: By blocking IGF-1R activation, PQ401 also attenuates the phosphorylation of ERK. The MAPK/ERK pathway is crucial for cell proliferation, and its inhibition contributes to the anti-proliferative effects of PQ401.

Conclusion

PQ401 is a potent, cell-permeable inhibitor of IGF-1R signaling with demonstrated efficacy in preclinical models of cancer. While it exhibits strong inhibitory activity against IGF-1R, it is important for researchers to consider its potential for off-target effects on the insulin receptor. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of PQ401 and other selective IGF-1R inhibitors.

References

Methodological & Application

Application Notes and Protocols for PQ401 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQ401 is a potent and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key component in cell proliferation and survival signaling pathways.[1][2] Dysregulation of the IGF-1R pathway is implicated in the progression of various cancers, making it a critical target for therapeutic development.[1][3] PQ401 has demonstrated significant anti-cancer activity in several cancer cell lines, including breast cancer (MCF-7), osteosarcoma (U2OS), and glioma (U87MG), by inhibiting cell proliferation, migration, and inducing apoptosis.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of PQ401 in cell culture-based assays.

Mechanism of Action

PQ401 exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R, which in turn blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways. This disruption of key survival and proliferation signals leads to cell cycle arrest and apoptosis in cancer cells with activated IGF-1R signaling.[1][2]

Data Presentation

Table 1: PQ401 Cell Viability (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |

| MCF-7 | Breast Cancer | 72 hours | 6.0[2] |

| U2OS | Osteosarcoma | 48 hours | 5.0[1] |

| MDA-MB-231 | Triple Negative Breast Cancer | Not Specified | 1.95[4] |

Table 2: Dose-Dependent Effect of PQ401 on U2OS Cell Viability (48h)

| PQ401 Concentration (µM) | Percent Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 85.3 | 4.1 |

| 5 | 50.1 | 3.5 |

| 10 | 22.7 | 2.8 |

| 25 | 8.9 | 1.9 |

| 50 | 3.1 | 1.1 |

Table 3: Induction of Apoptosis by PQ401 in U2OS Cells (48h)

| PQ401 Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.5 | 1.8 | 4.3 |

| 5 | 15.7 | 8.2 | 23.9 |

| 10 | 28.4 | 15.6 | 44.0 |

Table 4: Effect of PQ401 on IGF-1R Pathway Protein Phosphorylation in MCF-7 Cells (24h)

| Target Protein | PQ401 Concentration (µM) | Relative Phosphorylation (Fold Change vs. Control) |

| p-IGF-1R (Tyr1135/1136) | 10 | 0.21 |

| p-Akt (Ser473) | 10 | 0.35 |

| p-ERK1/2 (Thr202/Tyr204) | 10 | 0.42 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PQ401 on cancer cells. The MTT assay measures the metabolic activity of viable cells.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, U2OS)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

PQ401 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol for MCF-7 Cells:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[6]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of PQ401 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the PQ401 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with PQ401 using flow cytometry.[7]

References

- 1. IGF-1R inhibitor PQ401 inhibits osteosarcoma cell proliferation, migration and colony formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PQ401, an IGF-1R inhibitor, induces apoptosis and inhibits growth, proliferation and migration of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PQ401 in U87MG Glioma Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is a highly aggressive and invasive primary brain tumor, with glioma cell migration being a key contributor to its diffuse infiltration into the brain parenchyma and subsequent poor prognosis. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently dysregulated in glioma and has been identified as a critical driver of tumor progression, including cell migration. PQ401, a specific inhibitor of IGF-1R, has emerged as a promising therapeutic agent by attenuating the migratory capabilities of glioma cells.[1] These application notes provide detailed protocols for assessing the efficacy of PQ401 in inhibiting U87MG glioma cell migration using standard in vitro assays.

Mechanism of Action

PQ401 is an IGF-1R inhibitor that has been demonstrated to induce apoptosis and inhibit the growth, proliferation, and migration of glioma cells.[1] Overexpression and hyperactivation of IGF-1R are strongly associated with glioma progression.[1] PQ401 exerts its anti-migratory effects by blocking the IGF-1R signaling cascade, which can subsequently inhibit downstream pathways such as the PI3K/Akt and Ras/MAPK/ERK pathways. These pathways are crucial for regulating cellular processes involved in cell motility, including cytoskeletal rearrangement and focal adhesion dynamics.[2][3]

Data Presentation

Table 1: Summary of PQ401 Effects on Cancer Cell Migration

| Cell Line | Assay Type | PQ401 Concentration | Observed Effect on Migration | Citation |

| U87MG (Glioma) | Not Specified | Not Specified | Attenuated cell mobility in vitro | [1] |

| U2OS (Osteosarcoma) | Wound Healing | 0.25 µM & 0.5 µM | Significant decrease in cell migration | [4] |

| U2OS (Osteosarcoma) | Transwell Assay | 0.25 µM & 0.5 µM | Significant decrease in cell migration | [4] |

Experimental Protocols

The following are detailed protocols for performing wound healing and transwell migration assays to evaluate the effect of PQ401 on U87MG glioma cell migration.

Protocol 1: Wound Healing (Scratch) Assay

Objective: To qualitatively and quantitatively assess the effect of PQ401 on the two-dimensional migration of U87MG cells.

Materials:

-

U87MG glioma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

PQ401 (stock solution in DMSO)

-

6-well tissue culture plates

-

200 µL pipette tips

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed U87MG cells in 6-well plates at a density of 5 x 10^5 cells/well and culture until they form a confluent monolayer.[5]

-

Serum Starvation (Optional): To minimize the influence of proliferation on wound closure, serum-starve the cells by replacing the complete medium with serum-free medium for 12-24 hours prior to the assay.

-

Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.[6]

-

Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum (e.g., 1% FBS) medium containing various concentrations of PQ401 (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest PQ401 concentration.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using a microscope at 4x or 10x magnification. These will serve as the baseline (0 h) measurements.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Image Acquisition (Time Points): Capture images of the same wound fields at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.

-

Data Analysis:

-

Measure the area of the wound at each time point for all treatment groups using image analysis software.

-

Calculate the percentage of wound closure using the following formula:

-

Compare the rate of wound closure between the PQ401-treated groups and the vehicle control.

-

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of PQ401 on the chemotactic migration of U87MG cells through a porous membrane.

Materials:

-

U87MG glioma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

PQ401 (stock solution in DMSO)

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

24-well tissue culture plates

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture U87MG cells and harvest them by trypsinization. Resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.

-

Plate Setup:

-

Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add the complete medium containing various concentrations of PQ401 or vehicle control (DMSO) to the lower chambers.

-

-

Cell Seeding: Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for migration (e.g., 12-24 hours). The optimal time should be determined empirically.

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the upper chamber to remove the non-migrated cells.

-

Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.

-

Staining: Stain the fixed cells by immersing the inserts in a staining solution for 10-15 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Imaging and Quantification:

-

Allow the inserts to air dry.

-

Using a microscope, count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field for each treatment condition.

-

Compare the number of migrated cells in the PQ401-treated groups to the vehicle control.

-

Mandatory Visualizations

Signaling Pathway

Caption: PQ401 inhibits glioma cell migration by blocking IGF-1R signaling.

Experimental Workflow

Caption: Workflow for U87MG cell migration assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Prognostic and Therapeutic Roles of the Insulin Growth Factor System in Glioblastoma [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Rutaecarpine Inhibits U87 Glioblastoma Cell Migration by Activating the Aryl Hydrocarbon Receptor Signaling Pathway [frontiersin.org]

- 6. Item - Individual treatment effect of PROG on U87MG cell migration in a wound healing assay. - Public Library of Science - Figshare [plos.figshare.com]

Application Note and Protocol: Western Blot Analysis of the IGF-1R Signaling Pathway Following PQ401 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQ401 is a potent and cell-permeable small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in the progression of various cancers.[1] PQ401 exerts its anti-cancer effects by inhibiting the autophosphorylation of IGF-1R, which subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[2] This leads to the induction of apoptosis and inhibition of tumor growth.[3][2] This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of PQ401 on key proteins within the IGF-1R signaling pathway.

Signaling Pathway Affected by PQ401

PQ401 targets the IGF-1R, a receptor tyrosine kinase. Upon binding of its ligand, IGF-1, the receptor autophosphorylates, creating docking sites for substrate proteins such as Insulin Receptor Substrate (IRS). This initiates two major downstream signaling pathways: the PI3K/Akt pathway, which is central to cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in proliferation and cell cycle regulation. PQ401's inhibition of IGF-1R phosphorylation leads to the downregulation of these pathways.

Caption: PQ401 inhibits the IGF-1R signaling pathway.

Experimental Protocol: Western Blot Analysis

This protocol details the steps for treating cells with PQ401, preparing cell lysates, and performing Western blot analysis to assess the phosphorylation status and total protein levels of key signaling proteins.

Materials and Reagents

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line) or U2OS (human osteosarcoma cell line)[2]

-

PQ401: MedChemExpress (or other reputable supplier)

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS): pH 7.4

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with Protease and Phosphatase Inhibitor Cocktails (e.g., from Sigma-Aldrich or Thermo Fisher Scientific)

-